

Solubility of Erythromycin-d6 in common lab solvents

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Compound of Interest

Compound Name: **Erythromycin-d6**

Cat. No.: **B1146604**

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An In-depth Technical Guide to the Solubility of **Erythromycin-d6**

This guide provides a detailed overview of the solubility of **Erythromycin-d6** in common laboratory solvents, intended for researchers, scientists, and professionals in drug development. It covers quantitative solubility data, experimental methodologies for solubility determination, and a workflow visualization.

Note on Erythromycin-d6: **Erythromycin-d6** is a stable, deuterium-labeled version of Erythromycin.[1][2][3] Stable isotope labeling has a negligible effect on the physicochemical properties of a molecule, including solubility. Therefore, the solubility data for Erythromycin can be reliably used as a proxy for **Erythromycin-d6**. This labeled compound is primarily utilized as an internal standard for quantitative analysis in techniques like mass spectrometry.[2][4]

Quantitative Solubility Data

Erythromycin is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[5] Its solubility is highly dependent on the solvent and experimental conditions such as temperature and pH. The data compiled from various sources is presented below.

Solvent	Reported Solubility	Source(s)
Water	Poorly soluble to sparingly soluble. Values range from 0.15 mg/mL to 3 mg/mL.[5][6] [7][8][9]	[5][6][7][8][9]
Ethanol (EtOH)	Soluble. Values range from approximately 30 mg/mL to 136 mg/mL.[7][8][9]	[7][8][9]
Methanol (MeOH)	Soluble to easily soluble.[6][10]	[6][10]
Dimethyl Sulfoxide (DMSO)	Soluble. Reported values show significant variation, ranging from ~15 mg/mL to 252 mg/mL.[6][8][9][11] A DMSO solvate form is noted to have enhanced solubility.[12][13]	[6][8][9][11][12][13]
Dimethylformamide (DMF)	Soluble, with a reported value of approximately 15 mg/mL.[8]	[8]
Aqueous Buffers	Sparingly soluble. For enhanced solubility, it is recommended to first dissolve in an organic solvent like ethanol before diluting with the aqueous buffer.[8] A solubility of ~0.5 mg/mL was achieved in a 1:1 ethanol:PBS (pH 7.2) solution.[8]	[8]
Other Organic Solvents	Freely soluble in acetone, chloroform, acetonitrile, and ethyl acetate.[7]	[7]

Note: Variations in reported solubility values can be attributed to differences in experimental conditions (e.g., temperature, pH, compound purity) and measurement techniques (e.g., equilibrium vs. kinetic solubility).

Experimental Protocols for Solubility Determination

The determination of drug solubility is a critical step in pharmaceutical development. The two primary methods are the equilibrium (thermodynamic) and kinetic solubility assays.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic solubility due to its reliability.[\[14\]](#)

Methodology:

- Preparation: An excess amount of the solid compound (**Erythromycin-d6**) is added to a known volume of the solvent in a vial or flask. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[\[14\]](#)[\[15\]](#)
- Equilibration: The resulting slurry is agitated (e.g., shaken or stirred) in a temperature-controlled environment for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached between the dissolved and undissolved compound.[\[15\]](#)
- Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved through centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or UV/Vis spectroscopy against a standard calibration curve.

Kinetic Solubility Determination

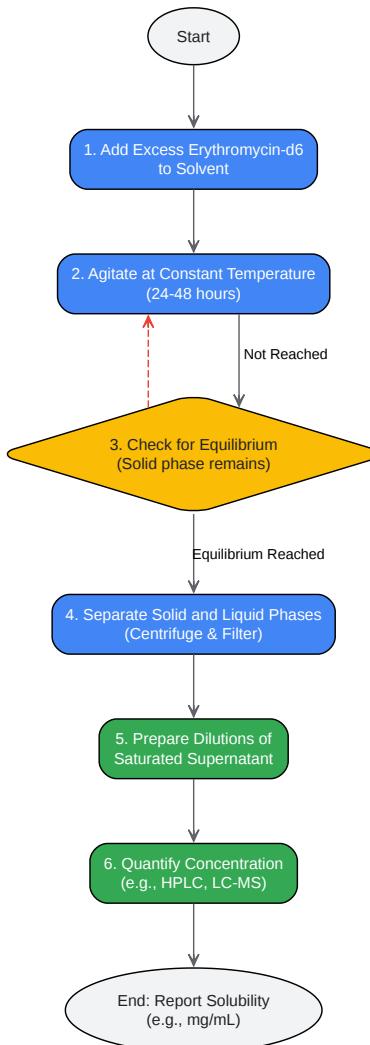
Kinetic solubility assays are higher-throughput methods often used in early drug discovery.[\[16\]](#) These methods measure the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Methodology (Microplate-Based Nephelometry):

- Stock Solution: A concentrated stock solution of the compound is prepared in 100% DMSO.
- Serial Dilution: The stock solution is serially diluted in DMSO in a microplate.
- Aqueous Addition: An aqueous buffer is added to the DMSO solutions, and the plate is mixed. The final DMSO concentration is typically kept low (e.g., <5%) to minimize its co-solvent effects.
- Precipitate Detection: The plate is incubated for a short period (e.g., 1-2 hours) and then analyzed. The point of precipitation is detected by measuring light scattering using a microplate nephelometer.[\[16\]](#) The solubility is defined as the highest concentration that does not show significant precipitation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gold-standard shake-flask method for determining equilibrium solubility.



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Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.

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